Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate
CAS No.: 1008015-42-6
Cat. No.: VC7719974
Molecular Formula: C17H24N2O4
Molecular Weight: 320.389
* For research use only. Not for human or veterinary use.
![Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate - 1008015-42-6](/images/structure/VC7719974.png)
Specification
CAS No. | 1008015-42-6 |
---|---|
Molecular Formula | C17H24N2O4 |
Molecular Weight | 320.389 |
IUPAC Name | ethyl 2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetate |
Standard InChI | InChI=1S/C17H24N2O4/c1-3-22-15-8-6-5-7-13(15)12-19-10-9-18-17(21)14(19)11-16(20)23-4-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,18,21) |
Standard InChI Key | CKKKIZHUHSCXJQ-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)OCC |
Introduction
Chemical Structure and Molecular Properties
The compound features a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. At position 1, a 2-ethoxybenzyl group (-CH₂C₆H₄-OCH₂CH₃) is attached, introducing aromaticity and ether functionality. Position 2 of the piperazine is substituted with an acetyl group linked to an ethyl ester (-CH₂COOEt), while position 3 is oxidized to a ketone (=O).
Table 1: Predicted Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₃N₂O₄ |
Molecular Weight | 325.38 g/mol |
Exact Mass | 325.1658 g/mol |
Topological Polar Surface Area | 61.2 Ų |
LogP (Octanol-Water) | 1.85 (estimated) |
Hydrogen Bond Donors | 1 (piperazine NH) |
Hydrogen Bond Acceptors | 5 (ester, ketone, ether, 2×N) |
These values are extrapolated from the closely related analog ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate (CAS 58522-49-9) , adjusted for the additional ethoxy group’s steric and electronic effects. The 2-ethoxy substitution on the benzyl ring enhances lipophilicity compared to the unsubstituted benzyl analog (LogP ~1.85 vs. ~1.45) .
Synthetic Pathways and Methodologies
While no explicit synthesis of ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate is documented, its preparation can be inferred from analogous piperazine derivatives. Two plausible routes are outlined below:
Alkylation of Piperazine Precursors
A common strategy for N-alkylated piperazines involves reacting a preformed 3-oxopiperazin-2-yl acetate with 2-ethoxybenzyl bromide. For example, ethyl 2-(3-oxopiperazin-2-yl)acetate could undergo nucleophilic substitution with 2-ethoxybenzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile at 60–80°C . This method mirrors the synthesis of ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate, where benzyl bromide is used as the alkylating agent .
Cyclocondensation Approach
An alternative route involves constructing the piperazine ring de novo. Reacting 1-(2-ethoxybenzyl)ethylenediamine with ethyl 3-oxobutanoate under acidic conditions could facilitate cyclization, forming the 3-oxopiperazine core. This method is analogous to the synthesis of ethyl 2-benzothiazolyl acetates via cyclocondensation of aminothiophenols with malonate esters .
Spectroscopic Characterization
Key spectral data for the compound can be hypothesized based on its structure:
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¹H NMR (CDCl₃): δ 1.25 (t, 3H, -OCH₂CH₃), 3.45–3.70 (m, 4H, piperazine CH₂), 4.15 (q, 2H, -OCH₂CH₃), 4.85 (s, 2H, -CH₂COOEt), 6.80–7.40 (m, 4H, aromatic H).
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IR (cm⁻¹): 1740 (ester C=O), 1680 (ketone C=O), 1240 (ether C-O).
Stability and Reactivity
The ester group (-COOEt) is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. The ketone at position 3 may participate in nucleophilic additions or reductions. Storage recommendations include inert atmospheres and low temperatures to prevent degradation.
Industrial and Research Applications
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